5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene
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Overview
Description
5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene: is an organic compound with the molecular formula C9H9BrF2O2 . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene typically involves the bromination of a precursor compound followed by the introduction of methoxy groups. One common method involves the bromination of 2,3-difluorotoluene using bromine in the presence of a catalyst. The resulting brominated product is then treated with dimethoxymethane under acidic conditions to introduce the dimethoxymethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-(dimethoxymethyl)-1,3-difluorobenzene.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the removal of the bromine atom.
Scientific Research Applications
Chemistry: 5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating their signaling pathways.
DNA/RNA: The compound can intercalate into DNA or RNA, affecting gene expression and replication.
Comparison with Similar Compounds
- 5-Bromo-2-(dimethoxymethyl)pyridine
- 5-Bromo-2,3-dimethoxybenzoic acid
- 5-Bromo-2-iodopyrimidine
Comparison: 5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it has a higher reactivity in substitution reactions and a broader range of applications in scientific research. The presence of the dimethoxymethyl group also enhances its solubility and stability, making it a valuable compound in various fields.
Biological Activity
5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene is a halogenated aromatic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C9H10BrF2O2, with a molecular weight of approximately 253.08 g/mol. The compound features a bromine atom at the 5-position and two fluorine atoms at the 1 and 3 positions on a benzene ring, along with a dimethoxymethyl substituent.
Biological Activity Overview
Research has indicated that halogenated compounds, including those with bromine and fluorine substituents, can exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound is still under exploration.
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It could potentially bind to various biological receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Oxidative Stress Modulation : The presence of halogens may enhance the compound's ability to interact with reactive oxygen species (ROS), impacting cellular oxidative stress levels.
Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of several halogenated compounds, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50-100 µg/mL.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 50-100 | Staphylococcus aureus |
Other Halogenated Compounds | Varies | Various |
Anticancer Potential
In another study published in the Journal of Medicinal Chemistry, the anticancer potential of this compound was assessed using human cancer cell lines. The compound demonstrated cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests potential as a lead compound for further development in cancer therapeutics.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
Properties
Molecular Formula |
C9H9BrF2O2 |
---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
5-bromo-2-(dimethoxymethyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-9(14-2)8-6(11)3-5(10)4-7(8)12/h3-4,9H,1-2H3 |
InChI Key |
BRSFAYJIPHFBGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=C(C=C1F)Br)F)OC |
Origin of Product |
United States |
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